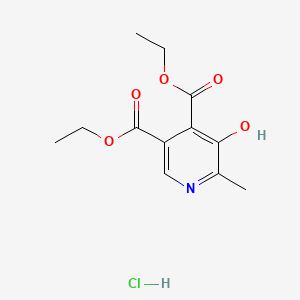

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is a versatile chemical compound used in diverse scientific research. Its application ranges from pharmaceutical studies to organic synthesis, owing to its unique properties and potential for innovative discoveries .

Synthesis Analysis

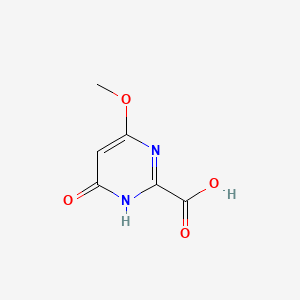

Alternative methods for the synthesis of pyridoxine have been investigated. The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Molecular Structure Analysis

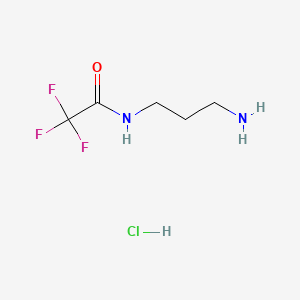

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate contains total 33 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aromatic), 1 aromatic hydroxyl(s), and 1 Pyridine(s) .Chemical Reactions Analysis

The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Physical And Chemical Properties Analysis

The molecular formula of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is C12H16ClNO5. It has an average mass of 289.712 Da and a monoisotopic mass of 289.071686 Da .科学的研究の応用

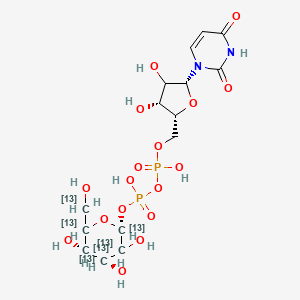

Synthesis of Vitamin B6

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride: has been utilized in the synthesis of Vitamin B6 (Pyridoxine). This compound serves as a key intermediate in alternative methods for the production of Vitamin B6, which is a crucial nutrient involved in amino acid metabolism and a common food additive .

Experimental Procedure

The compound is reduced using silane monomers or polysiloxanes to afford crude pyridoxine.

Results

This method provides an efficient route for synthesizing Vitamin B6, which is essential for the body’s biochemical pathways and is widely used in various vitamin preparations .

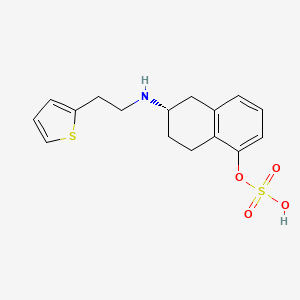

Organic Synthesis

In the realm of organic chemistry, Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is a versatile reagent for constructing complex organic molecules.

Experimental Procedure

The compound undergoes a Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring, a core structure in many organic compounds .

Results

This process is significant for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, due to its reliability and the high-quality yield of the desired products .

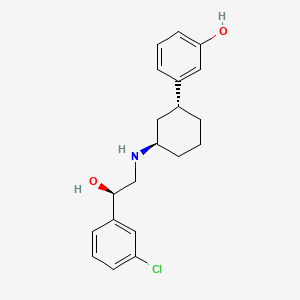

Pharmaceutical Studies

The compound’s applications in pharmaceutical studies are diverse, ranging from drug synthesis to serving as a building block for more complex medicinal compounds.

Experimental Procedure

It is often used in the synthesis of derivatives that are tested for their therapeutic potential.

Results

Chemical Research Material

As a high-quality chemical research material, this compound is used in academic and industrial laboratories for method development and chemical analysis.

Experimental Procedure

It is procured as a standard reference material for calibrating instruments and validating analytical methods .

Results

The use of this compound as a reference material ensures the accuracy and reliability of chemical analyses in research and quality control settings .

Educational Purposes

In educational settings, the compound is used to demonstrate chemical reactions and synthesis techniques to students.

Experimental Procedure

It is employed in laboratory courses to illustrate the practical aspects of organic synthesis and analytical chemistry .

Results

The hands-on experience with such compounds helps students understand the theoretical concepts and develop practical skills in chemistry .

Nutritional Research

This compound is also significant in nutritional research, where it is used to study the synthesis and role of vitamins in the human diet.

Experimental Procedure

Researchers use it to explore new synthesis pathways for vitamins and to analyze their presence in food samples .

Results

Such research contributes to the understanding of nutritional science and the development of fortified foods and dietary supplements .

特性

IUPAC Name |

diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5.ClH/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2;/h6,14H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOKGXVLBCLUTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)